2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H18Cl2N2O and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0796186 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Evaluation
The compound has been synthesized and studied for its potential in cancer treatment. It demonstrates high cytotoxic activity against certain cancer cell lines, such as A-549 and HT-29, when compared to the reference drug, doxorubicin. This indicates its potential application in developing new anticancer drugs (Mahmoud et al., 2020).
X-ray Crystallography Analysis
X-ray crystallography has been used to study the structural properties of related compounds. Understanding the crystal structure is vital for applications in materials science and drug design, where the molecular arrangement can influence the functional properties of the material (Sharma et al., 2021).
Enantioselective Synthesis
Enantioselective synthesis of such compounds, using specific catalysts, has been achieved. This is important for pharmaceutical applications, where the chirality of molecules can significantly impact their biological activity (Ding & Zhao, 2010).
Antimicrobial Effects
The derivatives of this compound have been evaluated for their antibacterial effects against various bacterial strains. This research opens avenues for the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Moshafi et al., 2016).
Green Chemistry Synthesis
The compound's derivatives have been synthesized using environmentally friendly methods, aligning with the principles of green chemistry. This is crucial for sustainable pharmaceutical manufacturing (El-Maghraby, 2014).
Anticancer Properties
Substituted derivatives of this compound have been synthesized and found to possess potential anticancer properties. This suggests its relevance in the development of new therapeutic agents for cancer treatment (Abdelwahab & Fekry, 2022).
Properties
IUPAC Name |
(8Z)-2-amino-4-(2-chlorophenyl)-8-[(2-chlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c24-19-10-3-1-6-14(19)12-15-7-5-9-17-21(16-8-2-4-11-20(16)25)18(13-26)23(27)28-22(15)17/h1-4,6,8,10-12,21H,5,7,9,27H2/b15-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMMBBVSFNUGV-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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